molecular formula C15H21ClN4O3 B6241526 tert-butyl 4-(5-chloropyrazine-2-carbonyl)-1,4-diazepane-1-carboxylate CAS No. 1698555-43-9

tert-butyl 4-(5-chloropyrazine-2-carbonyl)-1,4-diazepane-1-carboxylate

Cat. No. B6241526
CAS RN: 1698555-43-9
M. Wt: 340.8
InChI Key:
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Description

Tert-butyl 4-(5-chloropyrazine-2-carbonyl)-1,4-diazepane-1-carboxylate (TB-CCD) is a novel chemical compound with a wide range of applications in scientific research. TB-CCD has been studied for its potential use in the synthesis of a variety of chemical compounds, as well as its potential for use in drug discovery and development.

Mechanism of Action

Tert-butyl 4-(5-chloropyrazine-2-carbonyl)-1,4-diazepane-1-carboxylate has been shown to interact with a variety of enzymes and receptors in the body, including the serotonin and dopamine receptors. It has been shown to bind to these receptors and modulate their activity, leading to changes in the levels of neurotransmitters in the brain. This can lead to changes in behavior, mood, and other physiological processes.
Biochemical and Physiological Effects
tert-butyl 4-(5-chloropyrazine-2-carbonyl)-1,4-diazepane-1-carboxylate has been studied for its potential to modulate the activity of a variety of enzymes and receptors in the body. It has been shown to affect the activity of serotonin and dopamine receptors, leading to changes in the levels of neurotransmitters in the brain. This can lead to changes in behavior, mood, and other physiological processes. tert-butyl 4-(5-chloropyrazine-2-carbonyl)-1,4-diazepane-1-carboxylate has also been studied for its potential to modulate the activity of other enzymes and receptors, including the androgen receptor, and has been shown to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

Tert-butyl 4-(5-chloropyrazine-2-carbonyl)-1,4-diazepane-1-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be synthesized in high yields. It is also relatively stable, and can be stored for long periods of time without significant degradation. Additionally, tert-butyl 4-(5-chloropyrazine-2-carbonyl)-1,4-diazepane-1-carboxylate has been shown to interact with a variety of enzymes and receptors, making it a useful tool for studying the activity of these molecules.
However, there are some limitations to the use of tert-butyl 4-(5-chloropyrazine-2-carbonyl)-1,4-diazepane-1-carboxylate in lab experiments. It has been shown to interact with a variety of enzymes and receptors, but the exact mechanism of action is still not fully understood. Additionally, tert-butyl 4-(5-chloropyrazine-2-carbonyl)-1,4-diazepane-1-carboxylate is not approved for use in humans, and its effects on humans are still not well understood.

Future Directions

Tert-butyl 4-(5-chloropyrazine-2-carbonyl)-1,4-diazepane-1-carboxylate has a wide range of potential applications in scientific research, and there are many potential future directions for tert-butyl 4-(5-chloropyrazine-2-carbonyl)-1,4-diazepane-1-carboxylate research. These include further research into the mechanism of action of tert-butyl 4-(5-chloropyrazine-2-carbonyl)-1,4-diazepane-1-carboxylate, as well as research into its potential use in the synthesis of a variety of compounds and drugs. Additionally, further research into the potential effects of tert-butyl 4-(5-chloropyrazine-2-carbonyl)-1,4-diazepane-1-carboxylate on humans and other organisms is needed in order to fully understand its potential applications. Finally, further research into the potential advantages and limitations of tert-butyl 4-(5-chloropyrazine-2-carbonyl)-1,4-diazepane-1-carboxylate for use in lab experiments is needed in order to optimize its use in scientific research.

Synthesis Methods

Tert-butyl 4-(5-chloropyrazine-2-carbonyl)-1,4-diazepane-1-carboxylate can be synthesized using a variety of methods, including the reaction of tert-butyl 4-chloropyrazine-2-carbonyl chloride (TB-CCCl) with 1,4-diazepane-1-carboxylic acid (DCA). The reaction of TB-CCCl with DCA yields tert-butyl 4-(5-chloropyrazine-2-carbonyl)-1,4-diazepane-1-carboxylate in a high yield of >90%. The reaction is carried out in a solvent such as dichloromethane at a temperature of 0-10°C.

Scientific Research Applications

Tert-butyl 4-(5-chloropyrazine-2-carbonyl)-1,4-diazepane-1-carboxylate has been studied for its potential use in the synthesis of a variety of compounds. It has been used in the synthesis of a variety of pyrazines and pyrazinones, as well as in the synthesis of drugs and other compounds for medicinal applications. tert-butyl 4-(5-chloropyrazine-2-carbonyl)-1,4-diazepane-1-carboxylate has also been studied for its potential use in drug discovery and development, as it has been shown to interact with a variety of enzymes and receptors in the body.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-(5-chloropyrazine-2-carbonyl)-1,4-diazepane-1-carboxylate involves the reaction of tert-butyl 4-amino-1,4-diazepane-1-carboxylate with 5-chloropyrazine-2-carbonyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl 4-amino-1,4-diazepane-1-carboxylate", "5-chloropyrazine-2-carbonyl chloride", "base (e.g. triethylamine)" ], "Reaction": [ "Add tert-butyl 4-amino-1,4-diazepane-1-carboxylate to a solution of 5-chloropyrazine-2-carbonyl chloride in anhydrous dichloromethane.", "Add a base (e.g. triethylamine) to the reaction mixture to initiate the reaction.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction by adding water and extract the product with dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the desired product." ] }

CAS RN

1698555-43-9

Product Name

tert-butyl 4-(5-chloropyrazine-2-carbonyl)-1,4-diazepane-1-carboxylate

Molecular Formula

C15H21ClN4O3

Molecular Weight

340.8

Purity

95

Origin of Product

United States

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